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Compound of Interest

Compound Name: L-Aspartic acid beta-hydroxamate

Cat. No.: B158330 Get Quote

Introduction: Unveiling a Molecule of Intriguing
Duality
L-Aspartic acid β-hydroxamate (L-AHA), a non-proteinogenic amino acid derivative of L-

aspartic acid, stands as a molecule of significant interest in the realms of biochemistry,

pharmacology, and drug development.[1][2] Its deceptively simple structure belies a remarkable

functional duality, acting as both a potent enzyme inhibitor and a valuable enzymatic substrate.

This technical guide provides an in-depth exploration of the discovery, synthesis, and

multifaceted biological activities of L-AHA, tailored for researchers, scientists, and drug

development professionals. We will delve into the mechanistic underpinnings of its interactions

with key enzymes, provide detailed experimental protocols, and present a comprehensive

overview of its applications, grounded in authoritative scientific literature.

Physicochemical Properties
A thorough understanding of the physicochemical properties of L-AHA is fundamental to its

application in research and development.
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Property Value Source

CAS Number 1955-68-6 [1][3]

Molecular Formula C4H8N2O4 [2][4]

Molecular Weight 148.12 g/mol [3][4]

Appearance White to off-white solid [4]

Melting Point 171-172 °C [5]

Solubility
Water: 62.5 mg/mL (421.96

mM)
[4]

Storage
Powder: -20°C (stable for 3

years)
[4]

In solution: -80°C (stable for 6

months)
[4]

Historical Perspective and Discovery
The journey of L-Aspartic acid β-hydroxamate is intrinsically linked to the broader exploration of

hydroxamic acids as biologically active molecules. While a singular, seminal "discovery" paper

for this specific molecule is not readily apparent in the historical literature, its emergence can

be contextualized within the mid-20th-century investigations into amino acid metabolism and

enzyme inhibition. The core hydroxamic acid moiety was recognized for its ability to chelate

metal ions, a property that would later prove crucial to its inhibitory activities against various

metalloenzymes. The synthesis and study of amino acid hydroxamates, including L-AHA, were

driven by the quest for specific enzyme inhibitors that could serve as tools to elucidate

metabolic pathways and as potential therapeutic agents.

Synthesis of L-Aspartic Acid β-Hydroxamate: From
Benchtop to Advanced Methodologies
The synthesis of L-AHA involves the formation of a hydroxamate group from the β-carboxyl

group of L-aspartic acid. Several methods have been developed, ranging from classical

solution-phase chemistry to more sophisticated solid-phase techniques.
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Classical Solution-Phase Synthesis: A Foundational
Approach
The most direct method for synthesizing L-AHA involves the reaction of an L-aspartic acid

derivative with hydroxylamine.[1] This approach necessitates the activation of the β-carboxyl

group to facilitate nucleophilic attack by hydroxylamine.

Experimental Protocol: Solution-Phase Synthesis of L-Aspartic Acid β-Hydroxamate

Objective: To synthesize L-Aspartic acid β-hydroxamate from L-aspartic acid.

Materials:

L-Aspartic acid

Thionyl chloride (SOCl₂)

Anhydrous methanol

Hydroxylamine hydrochloride (NH₂OH·HCl)

Sodium methoxide (NaOMe) in methanol

Anhydrous diethyl ether

Standard laboratory glassware and stirring equipment

pH meter

Methodology:

Esterification of L-Aspartic Acid:

Suspend L-Aspartic acid in anhydrous methanol.

Cool the suspension in an ice bath and slowly add thionyl chloride dropwise with stirring.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b158330
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Allow the reaction mixture to warm to room temperature and stir for several hours until the

L-aspartic acid dissolves completely, forming the dimethyl ester.

Remove the solvent under reduced pressure to obtain L-aspartic acid dimethyl ester

hydrochloride.

Preparation of Hydroxylamine Solution:

Dissolve hydroxylamine hydrochloride in anhydrous methanol.

Add a solution of sodium methoxide in methanol to neutralize the hydrochloride and

generate free hydroxylamine.

Filter the resulting sodium chloride precipitate and use the filtrate containing free

hydroxylamine directly in the next step.

Hydroxamate Formation:

Dissolve the L-aspartic acid dimethyl ester hydrochloride in anhydrous methanol.

Add the prepared methanolic solution of free hydroxylamine to the ester solution.

Adjust the pH of the reaction mixture to approximately 8.5 with a solution of sodium

methoxide in methanol.

Stir the reaction mixture at room temperature for several hours.

Purification and Isolation:

Monitor the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, acidify the mixture with hydrochloric acid.

Remove the solvent under reduced pressure.

The crude product can be purified by recrystallization from a suitable solvent system, such

as ethanol/water.
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Wash the resulting crystals with cold diethyl ether and dry under vacuum to yield pure L-

Aspartic acid β-hydroxamate.

Causality Behind Experimental Choices:

Esterification: The protection of the carboxyl groups as methyl esters prevents unwanted

side reactions and increases the solubility of the starting material in organic solvents. Thionyl

chloride is an effective reagent for this transformation.

Use of Free Hydroxylamine: Hydroxylamine hydrochloride is a stable salt, but the free base

is required for the nucleophilic attack. In situ generation from the hydrochloride salt using a

strong base like sodium methoxide is a common and efficient strategy.

pH Control: Maintaining a slightly basic pH (around 8.5) is crucial for the hydroxamate

formation. At this pH, hydroxylamine is sufficiently nucleophilic to attack the ester, while

minimizing side reactions.

Advanced Synthesis: Solid-Phase Methodology
For applications requiring high purity and amenability to automation, solid-phase synthesis

offers significant advantages.[1] This method involves anchoring a protected hydroxylamine to

a resin, followed by coupling with a protected L-aspartic acid derivative.
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Caption: Solid-phase synthesis workflow for L-Aspartic acid β-hydroxamate.

Biological Activities and Mechanisms of Action
L-AHA exerts its biological effects through several distinct mechanisms, making it a valuable

tool for probing various cellular processes.

Inhibition of Asparagine Synthetase: A Key Metabolic
Intervention
A primary and well-established role of L-AHA is the inhibition of asparagine synthetase (ASNS),

the enzyme responsible for the ATP-dependent synthesis of L-asparagine from L-aspartate and

glutamine.[1] This inhibition is of particular interest in oncology, as some cancer cells exhibit a

high demand for asparagine and are sensitive to its depletion.[6]
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Caption: Inhibition of Asparagine Synthetase by L-Aspartic acid β-hydroxamate.
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The mechanism of ASNS involves two active sites connected by an ammonia tunnel.[7]

Glutamine is hydrolyzed at one site to produce ammonia, which is then channeled to the

second site to react with β-aspartyl-AMP, formed from L-aspartate and ATP, to yield L-

asparagine. L-AHA acts as a competitive inhibitor with respect to L-aspartate, binding to the

synthetase active site and preventing the formation of the β-aspartyl-AMP intermediate.

Inhibition of Serine Racemase: Modulating
Neurotransmission
L-AHA is a potent and reversible inhibitor of serine racemase, the enzyme that converts L-

serine to D-serine.[1] D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA)

receptor, a key player in synaptic plasticity and neuronal function. By inhibiting serine

racemase, L-AHA can modulate NMDA receptor activity, making it a valuable tool for

neuroscience research and a potential therapeutic for neurological disorders associated with

NMDA receptor dysfunction.[1][8] The inhibition is competitive with respect to L-serine.[1][8]

Substrate for L-Asparaginase: A Tool for Enzymatic
Assays
Paradoxically, L-AHA also serves as a substrate for the enzyme L-asparaginase.[1] This

enzyme, used as an anti-cancer therapeutic, catalyzes the hydrolysis of L-asparagine to L-

aspartic acid and ammonia. L-asparaginase can also hydrolyze L-AHA to L-aspartic acid and

hydroxylamine.[1] This property is exploited in a colorimetric assay to measure L-asparaginase

activity.

Experimental Protocol: Colorimetric Assay of L-Asparaginase Activity

Objective: To determine the enzymatic activity of L-asparaginase using L-Aspartic acid β-

hydroxamate as a substrate.

Principle: L-asparaginase hydrolyzes L-AHA to produce hydroxylamine. The hydroxylamine is

then reacted with an acidic ferric chloride solution to form a colored ferric-hydroxamate

complex, which can be quantified spectrophotometrically at 540 nm.

Materials:
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L-Asparaginase enzyme solution

L-Aspartic acid β-hydroxamate (substrate)

Tris-HCl buffer (e.g., 50 mM, pH 8.6)

Ferric chloride reagent (e.g., 10% FeCl₃ in 0.1 M HCl)

Spectrophotometer and cuvettes

Methodology:

Preparation of Reagents:

Prepare a stock solution of L-Aspartic acid β-hydroxamate in Tris-HCl buffer.

Prepare a series of dilutions of the L-asparaginase enzyme in Tris-HCl buffer.

Enzymatic Reaction:

In a microcentrifuge tube, mix a defined volume of the L-AHA substrate solution with a

defined volume of the enzyme solution.

Incubate the reaction mixture at 37°C for a specific time period (e.g., 15-30 minutes).

Prepare a blank control containing the substrate solution and buffer but no enzyme.

Termination of Reaction and Color Development:

Stop the enzymatic reaction by adding a volume of the ferric chloride reagent. This also

initiates the color development.

Centrifuge the tubes to pellet any precipitate.

Spectrophotometric Measurement:

Transfer the supernatant to a cuvette.

Measure the absorbance at 540 nm against the blank control.
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Calculation of Activity:

Create a standard curve using known concentrations of hydroxylamine.

Calculate the amount of hydroxylamine produced in the enzymatic reaction from the

standard curve.

Express the L-asparaginase activity in standard units (e.g., µmol of hydroxylamine

produced per minute per mg of enzyme).

Causality Behind Experimental Choices:

pH 8.6: This pH is optimal for the activity of many L-asparaginases.

37°C Incubation: This temperature is generally optimal for enzymatic activity and mimics

physiological conditions.

Ferric Chloride Reagent: This reagent serves a dual purpose: it stops the enzymatic reaction

by denaturing the enzyme and it reacts with the hydroxylamine product to generate a stable,

colored complex for quantification.

Applications in Research and Drug Development
The unique biological activities of L-AHA have positioned it as a valuable molecule in various

research and therapeutic areas.

Oncology Research
The inhibitory effect of L-AHA on asparagine synthetase and its cytotoxicity against certain

cancer cells make it a compound of interest in oncology. A comparative study on L5178Y

murine leukemia cells demonstrated that both L- and D-isomers of aspartic acid β-hydroxamate

exhibited significant inhibitory activity against cell proliferation.[1]

Cell Line Compound Activity

L5178Y Murine Leukemia L-Aspartic acid β-hydroxamate Inhibits cell proliferation

L5178Y Murine Leukemia D-Aspartic acid β-hydroxamate Inhibits cell proliferation
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Ophthalmology
Recent preclinical studies have highlighted the therapeutic potential of L-AHA in treating

choroidal neovascularization (CNV), a hallmark of exudative age-related macular degeneration.

Intravenous injection of L-AHA in a mouse model of CNV significantly reduced the

neovascularization.[1] The proposed mechanism involves the reduction of vascular endothelial

growth factor (VEGF) and macrophage chemotactic protein 1 (MCP-1) production.[1]

Cardiovascular Research
L-AHA has been shown to exhibit inhibitory activity against angiotensin-converting enzyme

(ACE), a key regulator of blood pressure. This suggests its potential as a lead compound for

the development of novel antihypertensive agents.

Parameter Value

ACE IC50 4.92 mM

Apparent Inhibition Constant (Ki) 2.20 mM

Type of Inhibition Competitive

Conclusion and Future Directions
L-Aspartic acid β-hydroxamate has emerged from a foundational biochemical reagent to a

molecule with significant therapeutic potential. Its ability to selectively inhibit key enzymes in

metabolism and neurotransmission, coupled with its utility as an enzymatic substrate,

underscores its versatility. Future research should focus on elucidating the precise structural

basis of its interaction with asparagine synthetase to guide the design of more potent and

selective inhibitors. Further in vivo studies are warranted to explore its full therapeutic potential

in oncology, ophthalmology, and cardiovascular disease. The detailed protocols and

mechanistic insights provided in this guide are intended to empower researchers to effectively

utilize L-Aspartic acid β-hydroxamate in their scientific endeavors, ultimately contributing to

advancements in medicine and our understanding of fundamental biological processes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b158330?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

